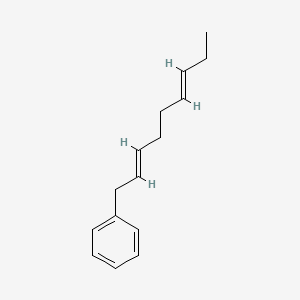

1-Phenyl-2,6-nonadiene

Description

Structure

3D Structure

Properties

CAS No. |

78529-90-5 |

|---|---|

Molecular Formula |

C15H20 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

[(2E,6E)-nona-2,6-dienyl]benzene |

InChI |

InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h3-4,7-11,13-14H,2,5-6,12H2,1H3/b4-3+,9-7+ |

InChI Key |

VKLXGUYPPHFEJS-DQTVNRMBSA-N |

SMILES |

CCC=CCCC=CCC1=CC=CC=C1 |

Isomeric SMILES |

CC/C=C/CC/C=C/CC1=CC=CC=C1 |

Canonical SMILES |

CCC=CCCC=CCC1=CC=CC=C1 |

Synonyms |

1-phenyl-2,6-nonadiene |

Origin of Product |

United States |

Mechanistic Investigations of 1 Phenyl 2,6 Nonadiene Reactivity

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation. For a substrate like 1-phenyl-2,6-nonadiene, the feasibility and type of cycloaddition are critically dependent on the arrangement of its π-bonds.

Diels-Alder Cycloadditions and Related Pericyclic Processes Involving the Diene Moiety

The Diels-Alder reaction is a concerted [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgtestbook.com In its native state, this compound is a skipped diene (or isolated diene), meaning its double bonds are separated by more than one single bond. This arrangement prevents the necessary orbital overlap for a concerted [4+2] cycloaddition.

For this compound to participate in a Diels-Alder reaction, it must first isomerize to a conjugated diene. This can be achieved under thermal or catalytic conditions, potentially leading to isomers such as 1-phenyl-2,4-nonadiene or 1-phenyl-3,5-nonadiene. Once conjugated, the diene's reactivity would be influenced by the phenyl group. Electron-releasing groups on the diene, such as alkyl or phenyl groups, generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), accelerating the reaction with electron-deficient dienophiles. testbook.com

In a hypothetical reaction of an isomerized conjugated version of this compound (e.g., (E)-1-phenyl-2,4-nonadiene) with a dienophile like maleic anhydride, the phenyl group at the C1 position would influence the regioselectivity and stereoselectivity of the cycloaddition. The reaction would proceed via a cyclic transition state to yield a substituted cyclohexene (B86901) derivative. wikipedia.orgtestbook.com The stereochemistry of the starting diene and dienophile is typically retained in the product. acs.org Computational studies on simple, linear dienes and dienophiles show that substituent choices can be manipulated to control the endo/exo selectivity of the reaction. nih.gov

Hetero-Diels-Alder Reactions with this compound Derivatives

The hetero-Diels-Alder reaction is a variant where either the diene or the dienophile contains a heteroatom, providing a direct route to six-membered heterocycles. organic-chemistry.org Similar to the standard Diels-Alder reaction, this process requires a conjugated diene system. Therefore, this compound would first need to undergo isomerization to a conjugated form.

Once isomerized to a phenyl-substituted conjugated diene, it could react with various heterodienophiles. For instance, an inverse-electron-demand hetero-Diels-Alder reaction could occur with electron-deficient heterodienes like 1-oxa-1,3-butadienes reacting with electron-rich alkenes. nih.gov Conversely, the conjugated phenylnonadiene, being electron-rich, would readily react with electron-deficient heterodienophiles such as nitroso compounds or thioketones. nih.gov The reaction mechanism is generally concerted, though stepwise pathways can be involved, particularly with highly polarized reactants. nih.gov The regioselectivity would be dictated by the electronic and steric properties of both the diene and the heterodienophile.

Table 1: Potential Hetero-Diels-Alder Reactions of Isomerized 1-Phenyl-2,4-nonadiene This table is illustrative of potential reactions based on established principles, as direct experimental data for this specific substrate is not available.

| Dienophile | Heteroatom(s) | Expected Product Class |

| Nitrosobenzene (Ph-N=O) | N, O | Dihydro-1,2-oxazine |

| Thiobenzophenone (Ph₂C=S) | S | Dihydrothiopyran |

| Formaldehyde (H₂C=O) | O | Dihydropyran |

Intramolecular Cyclization Pathways (e.g., Nazarov-type, Transannular)

Intramolecular cyclizations offer pathways to cyclic structures from acyclic precursors.

Nazarov-type Cyclization: The Nazarov cyclization is the acid-catalyzed 4π-conrotatory electrocyclic ring closure of a divinyl ketone to produce a cyclopentenone. wikipedia.org The parent hydrocarbon, this compound, cannot undergo this reaction directly. It would first need to be converted into a suitable precursor, such as a 1-phenyl-substituted nonadienone (e.g., 1-phenylnona-1,5-dien-4-one), where the carbonyl group conjugates the two double bonds to form a divinyl ketone system.

The mechanism involves the activation of this divinyl ketone with a Lewis or Brønsted acid, generating a pentadienyl cation. wikipedia.orgillinois.edu This cation then undergoes a 4π-electrocyclization to form an oxyallyl cation intermediate. illinois.edu Subsequent elimination of a proton and tautomerization yields the final cyclopentenone product. wikipedia.org The regioselectivity of the elimination step typically favors the formation of the most substituted double bond in the product. organic-chemistry.org While stoichiometric amounts of acid are often required, catalytic versions have been developed. illinois.eduorganic-chemistry.org

Transannular Cyclization: Transannular cyclizations are intramolecular reactions that occur across a medium-to-large ring, forming a new bond that results in a bicyclic system. A key example is the transannular Diels-Alder reaction, which requires a macrocyclic triene. As this compound is an acyclic molecule, it cannot undergo a transannular reaction. However, it could theoretically serve as a building block in the synthesis of a larger macrocycle that could then be a substrate for such a cyclization. cdnsciencepub.com Other intramolecular cyclizations of acyclic phenyl-dienes, often mediated by metals or electrophiles, can lead to various carbocyclic and heterocyclic systems. researchgate.netresearchgate.netacs.org

Hydrogenation and Reduction Transformations

Catalytic Hydrogenation Mechanisms and Stereochemical Outcomes

Catalytic hydrogenation of this compound involves the addition of hydrogen across the two carbon-carbon double bonds and potentially the phenyl ring, typically using a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

The reaction is expected to proceed stepwise. The two isolated double bonds would be hydrogenated before the more stable aromatic ring, which requires more forcing conditions (higher pressure and/or temperature) to be reduced.

Chemoselectivity : The less-substituted terminal double bond (at C6-C7) might be expected to hydrogenate slightly faster than the internal double bond (at C2-C3). However, selective hydrogenation can be challenging. Studies on the hydrogenation of phenyl-substituted dienes and alkynes often focus on achieving selectivity for the alkene over the alkane. researchgate.netchimicatechnoacta.ruresearchgate.netbeilstein-journals.org Over-hydrogenation to the fully saturated 1-phenylnonane is a common outcome if the reaction is not carefully controlled. beilstein-journals.org

Stereochemistry : The hydrogenation of each double bond involves the syn-addition of two hydrogen atoms to one face of the π-system as it adsorbs onto the catalyst surface. masterorganicchemistry.com Since this compound has a stereocenter at C2 (assuming it's formed from a precursor) and can generate new stereocenters at C6 and C7 upon reduction, a mixture of diastereomers of 1-phenylnonane could be formed. The facial selectivity of the addition is influenced by steric hindrance, with hydrogen typically adding to the less-hindered face of the double bond. masterorganicchemistry.com For phenyl-substituted dienes, rhodium-based catalysts have been used to achieve high diastereoselectivity and enantioselectivity in double hydrogenations. uniovi.es

Table 2: Expected Products from Catalytic Hydrogenation of this compound

| Product | Conditions | Catalyst | Comments |

| 1-Phenylnonane | Mild (low pressure/temp) | Pd/C, PtO₂ | Partial hydrogenation of one or both double bonds may occur. |

| 1-Phenylnonane | Moderate | Pd/C, PtO₂ | Complete saturation of both double bonds. |

| Cyclohexylnonane | Harsh (high pressure/temp) | Rh/C, RuO₂ | Saturation of both double bonds and the phenyl ring. |

Functionalization and Derivatization Reactions at Olefinic and Phenyl Sites

Beyond hydrogenation, the distinct reactive sites in this compound allow for a range of functionalization reactions.

At Olefinic Sites: The two double bonds can undergo various electrophilic addition reactions. Given that they are electronically distinct (one is conjugated with the phenyl ring at the allylic position, the other is a simple terminal alkene), some regioselectivity can be expected.

Hydroboration-Oxidation : This two-step sequence can be used to install hydroxyl groups. With borane (B79455) reagents, the boron atom adds to the less sterically hindered carbon of the double bond. For the terminal C6-C7 double bond, this would lead to a primary alcohol at C7. For the internal C2-C3 bond, a mixture of alcohols at C2 and C3 could be formed. Cobalt-catalyzed hydroboration of 1,3-dienes has shown high selectivity for 1,2-addition. nih.gov Similar selective hydroboration could potentially be applied to the skipped diene system of this compound. osu.edu

Palladium-Catalyzed Difunctionalization : Skipped dienes can undergo palladium-catalyzed reactions that involve metal migration, leading to 1,3-difunctionalized products. acs.orgnih.gov This provides a pathway to introduce two new carbon-carbon bonds across the 1,4-diene system. acs.org

Other Additions : Other classic alkene reactions like epoxidation (with peroxy acids like m-CPBA), dihydroxylation (with OsO₄ or KMnO₄), and halogenation (with Br₂ or Cl₂) could also be performed at one or both double bonds.

At the Phenyl Site: The phenyl group is susceptible to electrophilic aromatic substitution (EAS). The long alkyl chain attached to the ring is an electron-donating group, which activates the ring towards substitution and directs incoming electrophiles to the ortho and para positions. msu.eduuoanbar.edu.iq

Nitration : Using a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) electrophile, which would react to form a mixture of ortho- and para-nitro-1-phenyl-2,6-nonadiene. uomustansiriyah.edu.iq

Halogenation : Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would yield the corresponding ortho- and para-halogenated products. uoanbar.edu.iq

Friedel-Crafts Reactions : Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst would also result in substitution primarily at the ortho and para positions. uomustansiriyah.edu.iqpdx.edu Due to the steric bulk of the nonadiene (B8540087) chain, the para product is often favored. msu.edu

Advanced Spectroscopic and Chromatographic Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-Phenyl-2,6-nonadiene. weebly.com It provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. researchgate.netslideshare.net

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial characterization of this compound. The chemical shift (δ) of each nucleus provides insight into its electronic environment, while the integration of ¹H NMR signals reveals the relative number of protons. nih.gov The splitting patterns (multiplicity) in ¹H NMR, governed by spin-spin coupling, offer crucial data on the connectivity of neighboring protons. weebly.com

For this compound, these spectra are critical for determining the regiochemistry of the double bonds and the stereochemistry (E/Z configuration) of the substituents around them. For instance, the coupling constants (J-values) between vinylic protons are characteristically different for cis and trans isomers. The complex aliphatic and olefinic regions of the spectrum can be used to confirm the nonadiene (B8540087) structure and the position of the phenyl substituent.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a Potential Isomer of this compound Note: This table is a hypothetical representation based on known chemical shift ranges for similar structural motifs. Actual values would be determined experimentally.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl C-H | 7.20 - 7.40 (m) | 126.0 - 129.0 |

| Phenyl C (quat.) | - | ~140.0 |

| C1-H (Benzylic) | ~3.30 (d) | ~40.0 |

| C2-H (Olefinic) | 5.50 - 5.70 (m) | ~125.0 |

| C3-H (Olefinic) | 5.50 - 5.70 (m) | ~130.0 |

| C4-H₂ | ~2.10 (q) | ~32.0 |

| C5-H₂ | ~2.05 (q) | ~28.0 |

| C6-H (Olefinic) | 5.30 - 5.50 (m) | ~124.0 |

| C7-H (Olefinic) | 5.30 - 5.50 (m) | ~131.0 |

| C8-H₂ | ~2.00 (q) | ~25.0 |

| C9-H₃ | ~0.90 (t) | ~14.0 |

For complex molecules or mixtures where 1D NMR spectra exhibit significant signal overlap, two-dimensional (2D) NMR techniques are indispensable. weebly.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of the entire proton framework of the molecule. For this compound, COSY would be used to trace the connectivity from the terminal methyl group (C9) through the aliphatic chain and into the two separate olefinic systems. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms, enabling the unambiguous assignment of each carbon atom based on the chemical shift of its attached proton(s). cornell.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for connecting molecular fragments, such as linking the phenyl group to the nonadiene chain via correlations from the benzylic protons (C1-H) to the quaternary and ortho carbons of the phenyl ring. cornell.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is particularly powerful for determining stereochemistry. For example, in this compound, NOESY can help establish the E/Z geometry of the double bonds by observing through-space correlations between olefinic protons and adjacent allylic or vinylic protons. nih.govacs.org It is also critical for determining the relative stereochemistry at chiral centers if they are present. nii.ac.jp

Mass Spectrometry for Molecular Characterization and Reaction Product Analysis (e.g., GC-MS)

Mass spectrometry (MS) is a high-sensitivity analytical technique used to measure the mass-to-charge ratio (m/z) of ions. chula.ac.th When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for separating and identifying individual components in a mixture. etamu.edu The GC separates volatile compounds based on their boiling points and interactions with the column, while the MS provides mass information for each eluting component. chula.ac.thetamu.edu

For this compound, GC-MS analysis would provide:

Molecular Weight Confirmation: The molecular ion peak (M⁺•) in the mass spectrum confirms the molecular weight of the compound.

Fragmentation Pattern: The molecule fragments in a predictable manner upon ionization. The resulting fragmentation pattern is a unique fingerprint that aids in structural confirmation. For example, a prominent fragment would likely correspond to the loss of a tropylium (B1234903) ion ([C₇H₇]⁺, m/z 91), which is characteristic of compounds containing a benzyl (B1604629) group.

Isomeric Separation: Different isomers of this compound (e.g., E/Z isomers) may have slightly different retention times on the GC column, allowing for their separation and individual analysis. nih.gov

Purity Analysis: GC-MS can effectively identify and quantify impurities from a synthesis or reaction mixture. mdpi.com

Table 2: Predicted Key Mass Fragments for this compound (C₁₅H₂₀) Note: This table is for illustrative purposes. The relative abundance of fragments is determined experimentally.

| m/z Value | Possible Fragment Identity | Significance |

| 200 | [C₁₅H₂₀]⁺• | Molecular Ion (M⁺•) |

| 109 | [C₈H₁₃]⁺ | Cleavage of the C1-C2 bond |

| 91 | [C₇H₇]⁺ | Tropylium ion; characteristic of a benzyl moiety |

| 41 | [C₃H₅]⁺ | Allyl cation; indicative of cleavage at the double bond |

Chiroptical Spectroscopic Techniques (e.g., Circular Dichroism) for Stereoisomer Analysis

If this compound is synthesized in an enantiomerically enriched or pure form, chiroptical techniques are essential for determining its absolute configuration. Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com

The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms. mdpi.comresearchgate.net The phenyl group and the diene system in this compound act as chromophores. The spatial interaction between the transition moments of these chromophores can lead to characteristic exciton-coupled CD signals, where the sign of the couplet can be directly related to the absolute stereochemistry of the molecule. researchgate.net Theoretical calculations, such as time-dependent density functional theory (TDDFT), are often used in conjunction with experimental CD spectra to provide a confident assignment of the absolute configuration. researchgate.net

Infrared and Ultraviolet-Visible Spectroscopic Applications in Reaction Studies

Both Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for monitoring the progress of reactions involving this compound.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb IR radiation at characteristic frequencies. researchgate.net During a reaction, such as the oxidation or reduction of one of the double bonds in this compound, IR spectroscopy can be used to monitor the disappearance of reactant peaks and the appearance of product peaks. For instance, the C=C stretching vibrations of the diene (~1650 cm⁻¹) and the C-H stretches of the aromatic ring (~3030 cm⁻¹) and double bonds (~3010 cm⁻¹) would be key bands to observe. nih.govnist.gov The formation of a hydroxyl group in an oxidation reaction would be clearly indicated by the appearance of a broad O-H stretching band around 3300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. sci-hub.setechnologynetworks.com The conjugated systems in this compound—the phenyl group and the diene—are strong chromophores that absorb UV light. msu.edu According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the absorbing species. researchgate.net This relationship allows for quantitative analysis. Any reaction that alters these conjugated systems (e.g., hydrogenation of a double bond) will cause a shift in the absorption maximum (λmax) or a change in the molar absorptivity. By monitoring these changes over time, one can determine reaction kinetics. sci-hub.semdpi.com

Table 3: Spectroscopic Methods and Their Primary Applications for this compound

| Technique | Primary Application | Information Obtained |

| ¹H & ¹³C NMR | Structural Elucidation | Atomic connectivity, regiochemistry, E/Z isomerism |

| 2D NMR (COSY, NOESY) | Complex Structure/Stereochemistry | Spatial proximity of atoms, detailed connectivity mapping |

| GC-MS | Separation & Identification | Molecular weight, fragmentation pattern, purity, isomer separation |

| Circular Dichroism (CD) | Stereoisomer Analysis | Absolute configuration of chiral centers |

| Infrared (IR) Spectroscopy | Reaction Monitoring | Presence/absence of key functional groups (C=C, C-H, O-H, etc.) |

| UV-Vis Spectroscopy | Reaction Monitoring/Quantification | Changes in conjugated systems, reaction kinetics |

Computational and Theoretical Chemistry Studies of 1 Phenyl 2,6 Nonadiene

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Analysis

No published studies were found that specifically detail the use of Density Functional Theory to analyze the geometric and electronic structure of 1-Phenyl-2,6-nonadiene. Such calculations would typically provide insights into bond lengths, bond angles, dihedral angles, molecular orbital energies, and the distribution of electron density within the molecule.

Elucidation of Reaction Mechanisms and Transition State Characterization through Computational Modeling

There is currently no available research that employs computational modeling to elucidate reaction mechanisms involving this compound or to characterize its transition states. This type of research is crucial for understanding how the compound participates in chemical reactions.

Conformational Analysis and Energy Landscapes of this compound and its Derivatives

A conformational analysis, which would identify the stable spatial arrangements of the atoms of this compound and map its potential energy surface, has not been reported in the scientific literature.

Prediction of Reactivity and Selectivity in Catalytic Processes

No computational studies predicting the reactivity and selectivity of this compound in the presence of catalysts are currently available. This area of research would be valuable for designing and optimizing chemical syntheses involving this compound.

Investigative Role in Polymer Science and Advanced Materials Research

Exploration as a Monomer in Precision Polymerization (e.g., Linear Cross-Dimerizations)

Precision polymerization techniques, such as linear cross-dimerization, offer exquisite control over polymer microstructure. These methods are often employed to create well-defined oligomers and polymers from diene-containing monomers. Research in this area has extensively covered the dimerization of various conjugated dienes, often utilizing transition metal catalysts to achieve high selectivity.

However, there are no documented studies on the application of linear cross-dimerization techniques to 1-Phenyl-2,6-nonadiene. The reactivity of its non-conjugated diene system in such reactions remains unexplored.

Post-Polymerization Functionalization Studies Utilizing Diene Reactivity

Post-polymerization functionalization is a powerful strategy for introducing specific chemical groups onto a pre-formed polymer backbone. The residual double bonds in a polymer derived from a diene monomer serve as versatile handles for a wide range of chemical modifications. This approach allows for the synthesis of functional materials that might be inaccessible through direct polymerization of functionalized monomers.

Given the lack of any reported polymerization of this compound, there are consequently no studies on the post-polymerization functionalization of any resulting polymer. The potential to leverage the reactivity of the pendant double bonds in a hypothetical poly(this compound) for applications such as crosslinking, grafting, or the introduction of polar functionalities has not been investigated.

Cyclopolymerization Strategies for Novel Macromolecular Architectures

Cyclopolymerization is a unique polymerization pathway for non-conjugated dienes, leading to the formation of cyclic structures along the polymer backbone. This method can yield polymers with significantly different properties—such as higher glass transition temperatures and improved thermal stability—compared to their linear analogues.

The scientific literature contains no reports on the cyclopolymerization of this compound. The propensity of this monomer to undergo intramolecular cyclization versus intermolecular propagation, and the potential stereochemistry of the resulting cyclic units, are questions that remain unanswered due to the absence of experimental data.

Derivatization and Analogue Synthesis for Academic Exploration

Chiral Analogue Synthesis and Stereochemical Control

The creation of chiral analogues of 1-phenyl-2,6-nonadiene involves asymmetric synthesis techniques to control the three-dimensional arrangement of atoms, which is crucial as the geometry of alkenes can significantly influence the stereochemical outcome and efficiency of subsequent reactions. rsc.org The stereoselective construction of highly decorated dienes is a primary research objective in organic synthesis. rsc.org

In the context of the this compound scaffold, stereochemical control can be exerted during the formation of the carbon-carbon double bonds or by introducing chiral centers along the aliphatic chain. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity. For instance, chiral catalysts can be employed in reactions that form the diene structure, ensuring a specific stereoisomer is produced. rsc.org Methodologies such as palladium-catalyzed carbon-nitrogen bond-forming reactions have been successfully used to produce chiral amido-dienes with moderate to excellent yields. researchgate.net

Another approach involves the use of chiral auxiliaries or reagents that direct the stereochemical outcome of a reaction and are subsequently removed. Asymmetric cycloaddition reactions, for example, can be used to construct chiral cyclic structures which can then be opened to yield a chiral acyclic diene. nih.gov The development of these methods is essential for synthesizing optically active molecules for further study. nih.gov

Table 1: Comparison of General Asymmetric Synthesis Strategies for Diene Analogues

| Synthesis Strategy | Description | Potential Application to this compound | Key Features |

| Catalytic Asymmetric Cyclization | Use of a chiral catalyst (e.g., BINOL-derived phosphoramide) to induce cyclization of an achiral precursor. rsc.org | Formation of a chiral intermediate that can be converted into a specific stereoisomer of a this compound analogue. | High enantioselectivity, catalyst turnover. |

| Chiral Ligand-Controlled Reactions | Transition metal catalysis (e.g., Palladium) with a chiral ligand to control the stereochemistry of bond formation. researchgate.net | Stereoselective synthesis of functionalized dienes, such as chiral amido-dienes derived from the nonadiene (B8540087) backbone. | Good to excellent yields, functional group tolerance. |

| Asymmetric [2+1] Cycloaddition | Reaction involving a chiral Lewis acid to create a cyclopropane (B1198618) product with moderate enantioselectivity. nih.gov | Generation of chiral cyclopropyl (B3062369) intermediates that can be further elaborated into chiral nonadiene analogues. | Formation of strained rings, moderate enantiomeric excess (ee). |

Heteroatom-Containing Nonadiene Derivatives (e.g., Oxa-nonadienes, Aza-nonadienes)

Incorporating heteroatoms such as oxygen (oxa-) or nitrogen (aza-) into the this compound structure fundamentally alters its chemical and physical properties. These heteroatom-containing dienes, or heterodienes, are valuable intermediates in organic synthesis. frontiersin.orgnih.gov The presence of an electronegative heteroatom within a conjugated system enhances reactivity towards nucleophiles and makes them ideal building blocks for constructing heterocyclic rings through cycloaddition processes. frontiersin.org

Synthetic strategies for these analogues often involve multi-step routes. For example, the synthesis of S,N-heteroacenes (containing sulfur and nitrogen) has been achieved through methods like Pd-catalyzed amination and thermolysis of azide (B81097) precursors to build fused pyrrole (B145914) rings. beilstein-journals.org While this compound is not conjugated, the principles of heterodiene synthesis can be adapted. For instance, replacing a carbon atom in the nonadiene backbone with a nitrogen or oxygen atom creates an aza-nonadiene or oxa-nonadiene. These analogues can be synthesized via radical addition and cyclization reactions, which are powerful for creating both carbon-carbon and carbon-heteroatom bonds. mdpi.com

The reactivity of heterodienes is versatile; they can participate in inverse-electron demand Diels-Alder reactions and various annulation processes to form complex heterocyclic systems. nih.gov The study of aza- and oxa-analogues of this compound in academic settings allows for the exploration of new synthetic methodologies and the creation of novel molecular scaffolds. ijcrcps.com

Table 2: Examples of Heteroatom Incorporation in Diene Scaffolds

| Derivative Type | Heteroatom | Synthetic Approach Example | Resulting Structure |

| Aza-nonadiene | Nitrogen (N) | Buchwald–Hartwig amination of a halogenated precursor. beilstein-journals.org | Nitrogen atom integrated into the carbon backbone, potentially forming an enamine or imine moiety. |

| Oxa-nonadiene | Oxygen (O) | Cycloaddition reactions using oxygen-containing heterodienophiles (e.g., thiocarbonyl compounds for sulfur). nih.gov | Oxygen atom as part of an ether or other oxygen-containing functional group within the chain. |

| Thia-nonadiene | Sulfur (S) | [4+2]-cycloaddition reactions with thiocarbonyl compounds. nih.gov | Sulfur atom incorporated into the backbone, leading to thioether or other sulfur-containing derivatives. |

Conjugated vs. Non-conjugated Diene Variations in Academic Investigations

The arrangement of the double bonds in a diene drastically affects its stability and reactivity. Dienes are classified as conjugated (double bonds separated by one single bond), non-conjugated or isolated (separated by more than one single bond), and cumulated (double bonds sharing a common atom). libretexts.orgchemistrysteps.com this compound is an example of a non-conjugated diene, as its double bonds at the 2 and 6 positions are separated by three single bonds.

Academic investigations consistently show that conjugated dienes are more stable than their non-conjugated isomers. libretexts.orglumenlearning.com This increased stability is attributed to two main factors:

Hybridization: The single bond between the two double bonds in a conjugated diene is formed from the overlap of two sp² hybrid orbitals, whereas the single bonds between the double bonds in a non-conjugated diene involve sp³ orbitals. The greater s-character of sp² orbitals results in a shorter, stronger C-C single bond in conjugated dienes. lumenlearning.comjove.com

The difference in stability is experimentally quantified by comparing the heats of hydrogenation. The hydrogenation of a conjugated diene releases less energy than expected compared to the hydrogenation of two isolated double bonds, with the difference being the resonance stabilization energy. chemistrysteps.comlibretexts.orgjove.com For example, the heat of hydrogenation for the conjugated 1,3-butadiene (B125203) is lower than twice that of 1-butene, indicating greater stability. libretexts.orgjove.com

In academic research, comparing a non-conjugated diene like this compound with a hypothetical conjugated isomer, such as 1-phenyl-2,4-nonadiene, would highlight these fundamental differences in reactivity. The conjugated isomer would be expected to undergo 1,2- and 1,4-addition reactions and participate more readily in pericyclic reactions like the Diels-Alder reaction, whereas the non-conjugated this compound would exhibit reactivity typical of isolated alkenes. libretexts.org

Table 3: Comparison of Conjugated vs. Non-conjugated Dienes

| Property | Conjugated Diene (e.g., 1-Phenyl-2,4-nonadiene) | Non-conjugated Diene (e.g., this compound) |

| Structure | Double bonds separated by one single bond. libretexts.org | Double bonds separated by more than one single bond. libretexts.org |

| Stability | More stable due to resonance and hybridization effects. libretexts.orglumenlearning.com | Less stable; double bonds react independently. libretexts.org |

| Bonding | C-C single bond between double bonds has sp²-sp² character (shorter, stronger). jove.com | C-C single bonds between double bonds have sp³-sp² character. lumenlearning.com |

| Heat of Hydrogenation | Lower than expected for two isolated double bonds. libretexts.org | Approximately additive of the individual double bonds. |

| Reactivity | Undergoes 1,2- and 1,4-addition; acts as a single unit in reactions like Diels-Alder. libretexts.org | Double bonds react independently, similar to simple alkenes. |

Future Research Directions and Open Questions

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The controlled synthesis of specific stereoisomers of a chiral molecule is a cornerstone of modern organic chemistry and pharmaceutical development. For 1-Phenyl-2,6-nonadiene, which possesses stereogenic centers, the development of synthetic routes that can selectively produce a single enantiomer or diastereomer is a critical area for future investigation.

Highly enantioselective and diastereoselective synthetic methods would enable the production of stereochemically pure this compound. This is paramount for investigating its potential biological activities and for its application as a chiral building block in the synthesis of more complex molecules. Research in this area could focus on asymmetric catalysis, employing chiral catalysts to guide the formation of the desired stereoisomers. nih.govacs.org The use of chiral dienes as ligands in transition metal-catalyzed reactions has proven effective for achieving high enantioselectivity in various transformations. nih.gov

Future studies could explore a range of asymmetric reactions, such as catalytic enantioselective hydrofunctionalization or cyclization reactions, to construct the this compound framework with high stereocontrol. acs.orgacs.orgnih.gov The choice of catalyst, ligand, and reaction conditions would be crucial in achieving the desired stereochemical outcome.

Table 1: Hypothetical Data for Enantioselective Synthesis of this compound This table presents illustrative data for potential future experiments.

| Entry | Chiral Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | [Rh(COD)Cl]2 | (R)-BINAP | Toluene | 25 | 85 | 92 |

| 2 | [Ir(COD)Cl]2 | (S,S)-f-Binaphane | THF | 0 | 78 | 95 |

| 3 | Pd(OAc)2 | (R,R)-Trost Ligand | Dichloromethane | 25 | 91 | 88 |

Novel Catalytic Systems for this compound Transformations

The two double bonds in this compound offer multiple sites for catalytic transformations, making it a versatile substrate for the synthesis of a wide array of functionalized molecules. nih.gov Future research should focus on the discovery and development of novel catalytic systems that can selectively transform one or both of the double bonds.

Areas of interest include metathesis, hydrogenation, hydroformylation, and oxidation reactions. For instance, developing a catalytic system that can selectively hydrogenate the 2,3-double bond while leaving the 6,7-double bond intact, or vice versa, would be a significant achievement. This would allow for the stepwise functionalization of the molecule.

Furthermore, the application of transition-metal catalysis could unlock novel reactivity patterns. rsc.org For example, iridium-catalyzed reactions involving C-H bond activation could lead to the formation of new carbon-carbon or carbon-heteroatom bonds at positions that are typically unreactive. acs.org The development of such catalytic systems would greatly expand the synthetic utility of this compound.

Table 2: Hypothetical Data for Selective Catalytic Hydrogenation of this compound This table presents illustrative data for potential future experiments.

| Entry | Catalyst | Support | Pressure (atm) | Temperature (°C) | Selectivity (2,3-double bond) |

|---|---|---|---|---|---|

| 1 | Pd | Carbon | 1 | 25 | 95:5 |

| 2 | Rh | Alumina | 5 | 50 | 80:20 |

| 3 | Ru | Silica | 10 | 75 | 60:40 |

Advanced In Situ Spectroscopic Studies of Reaction Intermediates

A deep understanding of reaction mechanisms is crucial for the rational design of new and improved chemical transformations. Advanced in situ spectroscopic techniques offer the ability to observe and characterize transient reaction intermediates under actual reaction conditions. rsc.orgyoutube.comresearchgate.net

For transformations involving this compound, techniques such as in situ Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as X-ray absorption spectroscopy, could provide invaluable insights into the reaction pathways. osti.govou.edu By identifying the structures of key intermediates and transition states, researchers can better understand the factors that control the reactivity and selectivity of a given reaction.

Table 3: Hypothetical Data from In Situ IR Spectroscopy of a Catalytic Reaction of this compound This table presents illustrative data for potential future experiments.

| Time (min) | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 0 | 1640 | C=C stretch (starting material) |

| 15 | 1720 | C=O stretch (intermediate) |

Exploration of Unconventional Reactivity Pathways

Beyond well-established reaction types, there is a growing interest in exploring unconventional reactivity pathways to access novel molecular architectures. For this compound, this could involve pericyclic reactions, such as Diels-Alder or sigmatropic rearrangements, which are characteristic of conjugated diene systems. taylorfrancis.comvanderbilt.edu Although this compound is a non-conjugated diene, it may be possible to isomerize it to a conjugated form in situ, thereby opening up these reactive pathways. libretexts.orgyoutube.com

Another area of exploration is the use of photochemistry or electrochemistry to induce novel transformations. These methods can generate highly reactive intermediates that are not accessible through traditional thermal methods, leading to unique and often unexpected products. The phenyl group in this compound could also participate in these unconventional reactions, for example, through radical cyclization pathways.

Computational Design of Functionalized Nonadiene (B8540087) Derivatives with Targeted Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired characteristics. mdpi.com For this compound, computational methods such as Density Functional Theory (DFT) can be used to model its structure, electronics, and reactivity.

This computational insight can guide the design of functionalized derivatives of this compound with targeted reactivity. For example, by introducing electron-donating or electron-withdrawing groups at specific positions on the phenyl ring or the nonadiene chain, it may be possible to tune the reactivity of the double bonds or to favor a particular reaction pathway. rsc.org This synergy between computational prediction and experimental validation has the potential to accelerate the discovery of new reactions and functional materials derived from this compound. kaust.edu.saacs.orgacs.org

Table 4: Hypothetical DFT Calculation Results for Substituted this compound Derivatives This table presents illustrative data for potential future experiments.

| Substituent on Phenyl Ring | Position | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Reaction Rate (relative) |

|---|---|---|---|---|

| -NO2 | para | -6.5 | -2.1 | 1.5 |

| -OCH3 | para | -5.2 | -1.5 | 0.8 |

| -Cl | meta | -6.1 | -1.9 | 1.1 |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.